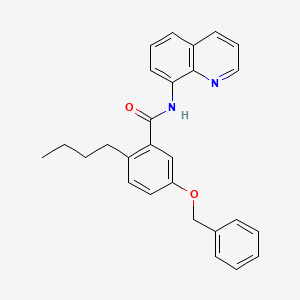
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and a benzyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method often employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .
科学研究应用
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares the quinoline and benzamide groups but lacks the benzyloxy and butyl substituents.
2-butyl-N-(quinolin-8-yl)benzamide: Similar but lacks the benzyloxy group.
5-(Benzyloxy)-N-(quinolin-8-yl)benzamide: Similar but lacks the butyl group
Uniqueness
The unique combination of the benzyloxy, butyl, and quinoline groups in 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide provides it with distinct chemical properties and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for further research and development.
生物活性
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a compound that belongs to a class of benzamide derivatives, which are known for their diverse biological activities. This compound is of particular interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{20}H_{22}N_{2}O
- Molecular Weight : 306.4 g/mol
The compound features a quinoline moiety linked to a benzamide structure, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. The compound may exert its effects through:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks and ultimately induce apoptosis in cancer cells .
- Antimicrobial Activity : The quinoline structure is associated with antimicrobial properties, potentially targeting bacterial and fungal pathogens .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | K562 (Leukemia) | 2.68 | |
| HepG-2 (Liver Cancer) | 8.11 | ||
| Antimicrobial | E. coli | <10 | |
| S. aureus | <5 | ||
| Fungicidal | Sclerotinia sclerotiorum | 5.17 |
Case Study 1: Anticancer Activity
In a study evaluating various benzimidazole derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against K562 leukemia cells. The mechanism was linked to the induction of apoptosis via intrinsic pathways, highlighting the potential for developing targeted therapies in hematological malignancies .
Case Study 2: Antimicrobial Efficacy
Research on related compounds has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzene ring and the presence of electron-withdrawing groups enhance the biological activity of benzamide derivatives. For instance, compounds with halogen substitutions exhibited improved inhibitory effects against microbial strains compared to their non-substituted counterparts .
属性
分子式 |
C27H26N2O2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30) |
InChI 键 |
POGUHPNAZZILQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















